molecular formula C14H16N2O2S B2748274 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide CAS No. 2097898-74-1

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide

Cat. No.: B2748274
CAS No.: 2097898-74-1
M. Wt: 276.35
InChI Key: XBDVSEOKPPYSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide is a heterocyclic compound that features a thiophene ring, a pyrrolidine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiophene Group: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the furan ring with the pyrrolidine-thiophene intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or furans with additional oxygen functionalities.

    Reduction: The compound can be reduced to modify the functional groups on the rings, such as reducing the amide bond to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, Grignard reagents, or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or epoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide
  • N-{1-[(thiophen-3-yl)methyl]pyrrolidin-2-yl}furan-2-carboxamide
  • N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide

Uniqueness

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide is unique due to its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-14(13-2-1-6-18-13)15-12-3-5-16(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDVSEOKPPYSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CO2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.